molecular formula C12H8ClNO B13341988 4-(3-Chlorophenyl)pyridine-2-carbaldehyde CAS No. 61704-36-7

4-(3-Chlorophenyl)pyridine-2-carbaldehyde

Cat. No.: B13341988
CAS No.: 61704-36-7
M. Wt: 217.65 g/mol
InChI Key: TUTFQRYSQGTIEA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO It is a derivative of picolinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)picolinaldehyde typically involves the reaction of 3-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of 4-(3-Chlorophenyl)picolinaldehyde may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed:

    Oxidation: Formation of 4-(3-Chlorophenyl)picolinic acid.

    Reduction: Formation of 4-(3-Chlorophenyl)picolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with various receptors and enzymes through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)picolinaldehyde
  • 5-Bromo-2-pyridinecarboxaldehyde
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

Comparison: 4-(3-Chlorophenyl)picolinaldehyde is unique due to the specific position of the chlorine atom on the phenyl ring and the aldehyde group on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

61704-36-7

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

4-(3-chlorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-3-1-2-9(6-11)10-4-5-14-12(7-10)8-15/h1-8H

InChI Key

TUTFQRYSQGTIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C=O

Origin of Product

United States

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